Hexyl isothiocyanate
Description
Natural Occurrence and Phytochemical Context
Origin in Brassicaceae Family (Cruciferous Vegetables)
Hexyl isothiocyanate is predominantly found in plants belonging to the Brassicaceae family, also known as cruciferous vegetables. cabidigitallibrary.org The most notable and well-studied source of its derivative, 6-MSITC, is the rhizome of Eutrema japonicum, commonly known as wasabi or Japanese horseradish. frontiersin.orgmdpi.comnih.gov This plant is a perennial herb and an economically important species endemic to Japan. frontiersin.org While wasabi is the most prominent source, other members of the Brassicaceae family also produce a variety of isothiocyanates, which contribute to their characteristic pungent flavors and defense mechanisms against pests and pathogens. mdpi.commdpi.com
Biosynthesis from Glucosinolates via Myrosinase Activity
The formation of this compound in plants is a classic example of a two-component defense system, often referred to as the "mustard oil bomb". frontiersin.orgmdpi.com Isothiocyanates are not stored in their active form within the plant cells. Instead, they exist as precursor molecules called glucosinolates. cabidigitallibrary.orgmdpi.com These are sulfur-containing secondary metabolites. mdpi.com
The conversion process is initiated when the plant tissue is damaged, for instance, by chewing, chopping, or pest attack. mdpi.commdpi.com This disruption brings the glucosinolates into contact with an enzyme called myrosinase (a type of β-thioglucosidase), which is physically separated from the glucosinolates in intact plant cells. cabidigitallibrary.orgmdpi.com Myrosinase catalyzes the hydrolysis of the sulfur-glucose bond in the glucosinolate molecule. frontiersin.orgnih.gov This reaction releases glucose and forms an unstable intermediate aglycone. frontiersin.orgnih.gov This intermediate then spontaneously rearranges to form the corresponding isothiocyanate, in this case, this compound or its derivatives. frontiersin.orgnih.gov The specific type of isothiocyanate produced depends on the structure of the side chain of the parent glucosinolate. frontiersin.org
Research Significance in Phytochemistry and Biomedicine
The scientific interest in this compound, particularly 6-MSITC, stems from its wide range of observed biological activities in preclinical studies. These properties have made it a significant molecule in phytochemical and biomedical research, with investigations into its potential mechanisms of action.
Research has demonstrated that 6-MSITC exhibits potent anti-inflammatory, antioxidant, and chemopreventive properties. nih.govmdpi.comoncotarget.com In the context of inflammation, studies have shown that it can suppress the expression of key inflammatory mediators. For example, it has been found to inhibit the production of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophage cell lines. spandidos-publications.comcapes.gov.br It has also been shown to decrease the production of inflammatory cytokines like Interleukin-6 (IL-6) in human oral epithelial cells by inhibiting signaling pathways such as STAT3 and NF-κB. nih.govmdpi.com
In the realm of cancer research, 6-MSITC has been investigated for its potential as a chemopreventive agent. mdpi.comnih.govoncotarget.com Laboratory studies using various cancer cell lines, including leukemia, colorectal, and breast cancer, have explored its effects. mdpi.commdpi.commdpi.com Research indicates that 6-MSITC can induce apoptosis (programmed cell death), inhibit cell proliferation, and cause cell cycle arrest in cancer cells. nih.govoncotarget.comnih.gov For instance, it has been shown to induce apoptosis in human colorectal cancer cells and leukemia cells. mdpi.comnih.gov
Furthermore, neuroprotective effects have also been a focus of research. mdpi.com Studies suggest that 6-MSITC may offer protective effects in models of neurodegenerative diseases, attributed in part to its anti-inflammatory and antioxidant capabilities. mdpi.com The broad spectrum of its bioactivity has established 6-(methylsulfinyl) this compound as a compound of high interest for ongoing academic and scientific investigation. mdpi.commdpi.com
Interactive Data Table: Researched Biological Activities of 6-(methylsulfinyl) this compound (6-MSITC)
| Biological Activity | Research Finding | Cell/Model System | Reference |
| Anti-inflammatory | Suppressed expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). | Murine macrophage RAW264 cells | spandidos-publications.comcapes.gov.br |
| Anti-inflammatory | Inhibited production of Interleukin-6 (IL-6) and C-X-C motif chemokine ligand 10 (CXCL10). | TNF-α-stimulated human oral epithelial cells (TR146) | nih.govmdpi.com |
| Anticancer | Induced apoptosis and inhibited cell proliferation. | Human colorectal cancer cells (HCT-116, RKO) | mdpi.comnih.gov |
| Anticancer | Induced cytotoxic, cytostatic, and pro-apoptotic effects. | Leukemia cell lines (Jurkat, HL-60) | mdpi.comnih.govoncotarget.com |
| Anticancer | Promoted apoptosis by inhibiting the NF-κB pathway. | Breast cancer cells | mdpi.com |
| Neuroprotective | Investigated for improving cognitive function. | Animal models and human studies | mdpi.com |
| Antioxidant | Demonstrated antioxidant properties contributing to its other biological effects. | Various in vitro studies | nih.govoncotarget.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYAXKKXIGHXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196023 | |
| Record name | Hexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; sharp green irritating aroma | |
| Record name | Hexyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
218.00 to 219.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Isothiocyanatohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | 1-Isothiocyanatohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hexyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.931-0.941 (20°) | |
| Record name | Hexyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4404-45-9 | |
| Record name | Hexyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4404-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hexyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEXYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S7C3GA0Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanatohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Structural Elucidation and Structure Activity Relationships
Analysis of Structural Features and Analogues
Hexyl isothiocyanate serves as a parent structure for several important analogues that differ primarily in the oxidation state of a sulfur atom attached to the hexyl chain. The most studied of these is 6-(methylsulfinyl)this compound (6-MSITC), the major bioactive compound in wasabi. nih.govwikipedia.org Its structure features a hexyl chain with an isothiocyanate group at one end and a methylsulfinyl group (–S(O)CH₃) at the other.
Other key analogues include:
6-(Methylsulfenyl)this compound: Also known as 6-(methylthio)this compound, this analogue contains a sulfide (B99878) group (–SCH₃), representing a less oxidized state compared to 6-MSITC. caymanchem.commdpi.com
6-(Methylsulfonyl)this compound: This analogue features a sulfone group (–S(O)₂CH₃), which is a more oxidized state than the sulfinyl group in 6-MSITC. mdpi.comtandfonline.com
The chemical modification of the sulfur-containing moiety, from a sulfide to a sulfoxide (B87167) or a sulfone, significantly alters the electronic properties and steric profile of the molecule, which in turn influences its biological activity. mdpi.com Research into the anti-tumor effects of these three analogues on human oral cancer cells revealed that 6-(methylsulfenyl)this compound (sulfide) and 6-(methylsulfonyl)this compound (sulfone) exhibited greater inhibitory effects than the naturally occurring 6-(methylsulfinyl)this compound (sulfoxide). mdpi.com
| Compound Name | Abbreviation | Chemical Structure | Key Structural Feature |
|---|---|---|---|
| This compound | HITC | CH₃(CH₂)₅N=C=S | Six-carbon alkyl chain |
| 6-(Methylsulfenyl)this compound | - | CH₃S(CH₂)₆N=C=S | Sulfide group (less oxidized) |
| 6-(Methylsulfinyl)this compound | 6-MSITC | CH₃S(O)(CH₂)₆N=C=S | Sulfoxide group (natural form in wasabi) |
| 6-(Methylsulfonyl)this compound | 6-MSOITC | CH₃S(O)₂(CH₂)₆N=C=S | Sulfone group (more oxidized) |
Influence of Alkyl Chain Length and Specific Substituents on Biological Potency
Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the isothiocyanate molecule impact its function.
Alkyl Chain Length: The length of the alkyl chain is a critical determinant of biological potency. nih.gov Studies on various methylsulfinyl isothiocyanates have shown a direct correlation between chain length and specific biological activities.
Anti-inflammatory Activity: The inhibitory potency of methylsulfinyl isothiocyanates on the expression of inducible nitric oxide synthase (iNOS) in macrophages was found to be dependent on the length of the methyl chain. nih.gov The six-carbon chain of 6-MSITC appears to be particularly effective for high inhibitory potency. nih.govnih.gov
GSK-3β Inhibition: In studies of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibition, the potency of methylsulfinyl isothiocyanates increased with the length of the alkyl chain. The activity was observed to be proportional to the chain length, with 9-(methylsulfinyl)nonyl isothiocyanate (a C9 chain) being the most potent inhibitor tested, followed by C8, C7, and C6 analogues. tandfonline.comnih.gov
Anticancer Activity: For arylalkyl isothiocyanates, inhibitory activity against lung tumorigenesis increased as the alkyl chain was lengthened from one to six carbons. nih.gov Phenylthis compound (PHITC), with a C6 chain, was found to be 50–100 times more potent than phenethyl isothiocyanate (PEITC), which has a C2 chain. However, this trend may reverse with longer chains, as potency sometimes declined with C8–C10 chains. nih.gov
| Compound Series | Biological Activity Studied | Finding on Chain Length | Reference |
|---|---|---|---|
| Methylsulfinyl Isothiocyanates (C6-C9) | GSK-3β Inhibition | Potency increases with chain length (C9 > C8 > C7 > C6). | tandfonline.com |
| Phenylalkyl Isothiocyanates (C1-C10) | Lung Tumorigenesis Inhibition | Potency increases up to C6, then declines at C8-C10. | nih.gov |
| Methylsulfinyl Isothiocyanates | Anti-inflammatory (iNOS inhibition) | Inhibitory potency is dependent on chain length. | nih.gov |
Specific Substituents: The primary functional group responsible for the characteristic bioactivity of these compounds is the isothiocyanate (–N=C=S) group. mdpi.com This group is highly electrophilic, allowing it to react with nucleophilic cellular targets, such as the sulfhydryl groups of cysteine residues in proteins like Keap1, which is central to its antioxidant and anti-inflammatory effects.
The substituents on the alkyl chain further modulate this activity. The methylsulfinyl group in 6-MSITC is an important structural element that influences cell membrane permeability. mdpi.comresearchgate.net As previously noted, the oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) is a key factor. The sulfoxide and sulfone moieties, in particular, have been identified as important for GSK-3β inhibitory activity. tandfonline.comnih.gov The enhanced anti-tumor effects of the sulfide and sulfone analogues compared to the sulfoxide suggest that the oxygen number on the sulfur atom directly impacts pharmacological activity. mdpi.com
Derivatization Strategies for Enhanced Bioactivity
The chemical modification, or derivatization, of isothiocyanates is a critical strategy employed for both analytical purposes and the potential enhancement of biological activity. Due to the high volatility, instability, and lack of strong chromophores in many isothiocyanates, direct analysis by common chromatographic methods like HPLC can be challenging. mdpi.comresearchgate.net
To overcome these analytical hurdles, derivatization is used to create more stable, less volatile, and more easily detectable products. This is essential for accurately quantifying the compounds in biological samples and performing reliable bioactivity studies. Common derivatization strategies include:
Reaction with N-acetyl-L-cysteine (NAC): This reaction creates a stable NAC-isothiocyanate conjugate that is more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS), enhancing ionization ability and allowing for very low detection limits. mdpi.comacs.org
Cyclocondensation with 1,2-benzenedithiol (B97157): This highly selective reaction forms a stable product that can be quantified to determine the total isothiocyanate content. mdpi.com
Reaction with Mercaptoacetic Acid: This method has been used for the in-vial derivatization of isothiocyanates prior to analysis by capillary electrophoresis. mdpi.com
Metabolism and Pharmacokinetics of Hexyl Isothiocyanate
Absorption and Cellular Permeation Mechanisms
Hexyl isothiocyanate and related isothiocyanates (ITCs) are characterized by their ability to penetrate cellular membranes. mdpi.comnih.gov The primary mechanism for this is believed to be passive diffusion, allowing them to traverse the cellular barrier. mdpi.comresearchgate.net The chemical structure of these compounds is a key determinant of their permeability. mdpi.com Specifically, for 6-MSITC, a derivative of this compound, structural features such as the length of the alkyl chain (the hexyl group) and the presence of a methylsulfinyl group are thought to contribute significantly to its ability to pass through the cell membrane. mdpi.comnih.gov Once inside the cell, the isothiocyanate group (–N=C=S) is highly reactive and readily interacts with intracellular components. mdpi.com Following oral administration, one study noted that 6-MSITC is absorbed and enters the circulatory system rapidly, reaching a maximum plasma concentration within 30 minutes. researchgate.net
Biotransformation Pathways in Biological Systems
Once absorbed, this compound undergoes extensive biotransformation, a process critical for its elimination from the body and a determinant of its biological effects. mdpi.com The principal metabolic route for isothiocyanates is the mercapturic acid pathway. mdpi.commdpi.com
The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds, including isothiocyanates. tandfonline.com This multi-step process converts the lipophilic ITC into a more water-soluble and readily excretable product. tandfonline.com The pathway involves an initial conjugation with glutathione (B108866), followed by sequential enzymatic cleavage of amino acids and a final acetylation step to produce a mercapturic acid (an N-acetyl-L-cysteine conjugate), which is then typically eliminated in the urine. tandfonline.com
The first and pivotal step in the biotransformation of this compound is its rapid conjugation with intracellular reduced glutathione (GSH). mdpi.commdpi.com This reaction is non-enzymatic but is significantly accelerated by enzymes. mdpi.com The electrophilic carbon atom of the isothiocyanate group (–N=C=S) is the site of nucleophilic attack by the thiol group of GSH. nih.govmdpi.com This conjugation is crucial as it marks the compound for elimination and influences its biological activity. mdpi.com
Mercapturic Acid Pathway
Enzymatic Modulation in Metabolism
The metabolism of this compound is heavily influenced by the activity of specific enzyme families, which catalyze key biotransformation reactions.
Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a central role in the mercapturic acid pathway. tandfonline.commdpi.com Their primary function is to catalyze the conjugation of electrophilic substrates, such as the isothiocyanate group of this compound, with glutathione. nih.govijbs.com This enzymatic catalysis significantly increases the rate of the initial conjugation reaction, facilitating the detoxification and elimination of the isothiocyanate. tandfonline.com The efficiency of this process can be influenced by genetic variations (polymorphisms) in GST enzymes, which may alter the bioavailability and activity of isothiocyanates in the body. nih.gov The resulting S-hexyl glutathione conjugate is the initial metabolite in the pathway. researchgate.net
This compound and other ITCs are known to interact with and modulate the activity of Cytochrome P450 (CYP450) enzymes, which are critical Phase I biotransformation enzymes. mdpi.commdpi.com Research indicates that ITCs can act as inhibitors of various P450 isozymes. nih.gov Studies on a series of arylalkyl isothiocyanates demonstrated that increasing the alkyl chain length to six carbons—as in this compound—resulted in increased inhibitory potency against certain CYP isozymes. nih.gov Specifically, research on 6-MSITC in a rat model showed a reduction in the protein levels of hepatic CYP1A2, -2B2, -2E1, and -3A2 by 7–44%. mdpi.com Other studies using primary rat hepatocytes found that aliphatic ITCs, the class to which this compound belongs, decreased the transcription of CYP1A1, CYP1A2, and CYP3A2. nih.gov The inhibition of P450 enzymes by ITC conjugates, such as those formed in the mercapturic acid pathway, is often dependent on the release of the parent ITC, as the conjugates themselves are less potent inhibitors. nih.govnih.gov
Interactive Data Tables
Table 1: Overview of this compound Biotransformation
| Step | Pathway/Process | Key Molecules Involved | Enzyme Family | Result |
|---|---|---|---|---|
| 1 | Cellular Absorption | This compound | N/A (Diffusion) | Intracellular availability of HIT |
| 2 | Conjugation | Glutathione (GSH) | Glutathione S-transferases (GSTs) | Formation of Glutathione Conjugate |
| 3 | Metabolism | Glutathione Conjugate | γ-Glutamyltransferases, Dipeptidases | Formation of Cysteine Conjugate |
| 4 | Metabolism | Cysteine Conjugate | N-acetyltransferase | Formation of Mercapturic Acid |
| 5 | Elimination | Mercapturic Acid | N/A | Excretion from the body |
Table 2: Reported Effects of Aliphatic Isothiocyanates on Cytochrome P450 (CYP) Isozymes
| CYP Isozyme | Observed Effect | Type of Study | Reference |
|---|---|---|---|
| CYP1A1 | Decreased transcription | In vitro (Rat Hepatocytes) | nih.gov |
| CYP1A2 | Decreased transcription and protein levels | In vitro (Rat Hepatocytes), In vivo (Rat) | mdpi.comnih.gov |
| CYP2B2 | Decreased protein levels | In vivo (Rat) | mdpi.com |
| CYP2E1 | Decreased protein levels | In vivo (Rat) | mdpi.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6-(methylsulfinyl)this compound (6-MSITC) |
| 6-phenylthis compound (PHITC) |
| Allyl isothiocyanate (AITC) |
| Benzyl isothiocyanate (BITC) |
| Cysteine |
| Glutathione (GSH) |
| This compound (HIT) |
| N-acetyl-L-cysteine (NAC) |
| Phenethyl isothiocyanate (PEITC) |
| S-hexyl glutathione |
Role of Glutathione S-transferases
Excretion Patterns and metabolite Profiling
The excretion of isothiocyanates (ITCs), including this compound, is primarily understood through the mercapturic acid pathway, which facilitates the elimination of these compounds from the body. mdpi.com This metabolic process is crucial as it converts the parent compounds into more water-soluble derivatives that can be efficiently excreted, mainly through urine. mdpi.com The principal urinary metabolites of dietary isothiocyanates are identified as their N-acetylcysteine (NAC) conjugates. nih.gov Generally, urinary metabolites of xenobiotics like ITCs are detectable for up to 48 hours following exposure. researchgate.net
Detailed research on the specific excretion patterns and metabolite profile of this compound is limited. However, studies on analogous ITCs provide significant insights into the likely metabolic fate of this compound. The biotransformation process for ITCs typically involves conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferase (GST) enzymes. frontiersin.orgnih.gov Following this initial step, the resulting GSH-conjugate undergoes further enzymatic modifications, ultimately yielding a mercapturic acid (an N-acetylcysteine conjugate) that is excreted in the urine. nih.govfrontiersin.org
Research on other ITCs demonstrates this pathway and highlights the nature of the metabolites. For instance, studies on sulforaphane (B1684495), another well-known isothiocyanate, show that its metabolites, collectively measured as dithiocarbamates, are excreted in the urine. A crossover study investigating the administration of broccoli sprout glucosinolates (which convert to isothiocyanates) and pre-formed isothiocyanates found a significant increase in urinary dithiocarbamate (B8719985) excretion. researchgate.net The cumulative excretion was notably higher after direct administration of isothiocyanates compared to their glucosinolate precursors, indicating differences in bioavailability and metabolism. researchgate.net The study also noted that inter-subject variation in dithiocarbamate excretion was very small with repeated, escalating doses of isothiocyanates. researchgate.net
Table 1: Cumulative Urinary Excretion of Dithiocarbamates (Isothiocyanate Metabolites) After Administration Data from a crossover study involving administration of broccoli sprout-derived glucosinolates or isothiocyanates. researchgate.net
| Administered Compound (Dose) | Cumulative Dithiocarbamate Excretion (μmol) |
|---|---|
| Isothiocyanates (111 μmol) | 88.9 ± 5.5 |
Further evidence from studies on 2-phenethyl isothiocyanate (PEITC) reveals how genetic factors can influence excretion profiles. The metabolism of 1,3-butadiene, a carcinogen found in cigarette smoke, leads to the formation of epoxybutane (EB) and hydroxymethylvinyl ketone (HMVK), which are detoxified by GSTs into mercapturic acids, namely MHBMA and DHBMA, excreted in urine. nih.gov Oral supplementation with PEITC was found to increase the urinary excretion of these metabolites, particularly in individuals with null genotypes for GSTT1 and GSTM1, suggesting that PEITC can enhance the detoxification of certain carcinogens. nih.gov
Table 2: Effect of PEITC Treatment on Urinary MHBMA Excretion in Smokers by GST Genotype Data from a study on the effect of 2-phenethyl isothiocyanate (PEITC) on the metabolism of 1,3-butadiene. nih.gov
| GST Genotype | Urinary MHBMA Increase with PEITC (%) | P-value |
|---|---|---|
| GSTT1-null | 58.7% | 0.004 |
These findings from related isothiocyanates strongly suggest that this compound is similarly metabolized via conjugation and excreted as mercapturic acids in the urine. The rate and profile of these metabolites are likely influenced by individual variations in metabolic enzyme activity, such as that of GSTs.
Biological Activities and Efficacy of Hexyl Isothiocyanate
Anticancer and Chemopreventive Properties
Hexyl isothiocyanate and its derivatives have demonstrated potential as anticancer and chemopreventive agents in various studies. spandidos-publications.com These properties are attributed to their ability to modulate multiple cellular processes involved in the development and progression of cancer. mdpi.comoncotarget.com
This compound and its related compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, 6-(methylsulfinyl)this compound (6-MITC), a derivative of this compound found in wasabi, has been observed to suppress the proliferation of breast and melanoma cancer cell lines. spandidos-publications.com Another derivative, phenylthis compound (PHI), has demonstrated inhibitory effects on the growth of 16 different hematological tumor cell lines, with Kasumi-1 and SKNO-1 cells being particularly sensitive. spandidos-publications.com Studies on human colorectal cancer cells (HCT116 p53+/+ and HCT116 p53−/−) also revealed that 6-MITC could hinder cell proliferation. mdpi.com The antiproliferative effects of isothiocyanates are often linked to their capacity to induce cell cycle arrest, preventing cancer cells from proceeding through mitosis and thereby limiting tumor growth. frontiersin.org
Table 1: Inhibition of Cancer Cell Proliferation by this compound and its Derivatives
| Compound | Cell Line(s) | Observed Effect |
|---|---|---|
| 6-(methylsulfinyl)this compound (6-MITC) | Breast and melanoma cell lines | Suppression of cell proliferation spandidos-publications.com |
| Phenylthis compound (PHI) | 16 hematological tumor cell lines (e.g., Kasumi-1, SKNO-1) | Inhibition of cell growth in a dose-dependent manner spandidos-publications.com |
| 6-(methylsulfinyl)this compound (6-MITC) | Human colorectal cancer cells (HCT116 p53+/+ and HCT116 p53−/−) | Hindered cell proliferation mdpi.com |
| 6-(methylsulfonyl)this compound (6-MITC) | Jurkat and HL-60 leukemia cells | Antiproliferative effects oncotarget.commdpi.com |
A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. oncotarget.com Restoring the ability of cancer cells to undergo apoptosis is a significant strategy in cancer therapy. oncotarget.com
Phenylthis compound (PHI) has been shown to induce apoptosis in Kasumi-1 and SKNO-1 M2 cell lines both in vitro and in vivo. spandidos-publications.com This was associated with an increased expression of caspase-3, -8, and -9, as well as Fas and poly (ADP-ribose) polymerase, indicating the involvement of both the mitochondrial and Fas death receptor pathways. spandidos-publications.com
Similarly, 6-(methylsulfonyl)this compound (6-MITC) has been demonstrated to induce apoptosis in a dose- and time-dependent manner in Jurkat and HL-60 leukemia cell lines. mdpi.comnih.gov At the highest concentration and longest treatment time, the apoptotic cell fraction increased significantly compared to control cultures. nih.gov The pro-apoptotic effect of 6-MITC in these cells is triggered by the extrinsic pathway, as evidenced by an increase in activated caspase-8. nih.gov In human colorectal cancer cells, 6-MITC induced apoptosis through a p53-independent mitochondrial dysfunction pathway, involving an increased ratio of pro-apoptotic to anti-apoptotic proteins, loss of mitochondrial membrane potential, cytochrome c release, and caspase-3 activation. mdpi.comresearchgate.net
Isothiocyanates, including derivatives of this compound, can modulate the cell cycle in cancer cells, often leading to cell cycle arrest. mdpi.comnih.gov This prevents the cells from dividing and proliferating. frontiersin.org
For example, 6-(methylsulfonyl)this compound (6-MITC) has been observed to slow down the cell cycle of Jurkat cells and block the cell cycle in HL-60 cells in a dose- and time-related manner. nih.govdepositolegale.it Specifically, treatment with 6-MITC led to an accumulation of cells in the G2/M phase of the cell cycle. mdpi.com Phenylthis compound (PHI) has been shown to inhibit cell cycle progression at the G0/G1 phase in Kasumi-1 and SKNO-1 cells. spandidos-publications.com In prostate cancer cells, PHI exposure led to a reduction in S-phase cells and an accumulation of G1 cells, indicating a block in the transition from G1 to S phase. iiarjournals.org
Table 2: Modulation of Cell Cycle Progression by this compound Derivatives
| Compound | Cell Line(s) | Effect on Cell Cycle |
|---|---|---|
| 6-(methylsulfonyl)this compound (6-MITC) | Jurkat cells | Slowdown of cell cycle nih.govdepositolegale.it |
| 6-(methylsulfonyl)this compound (6-MITC) | HL-60 cells | Blockage of cell cycle nih.govdepositolegale.it |
| 6-(methylsulfinyl)this compound (6-MITC) | Human colorectal cancer cells (HCT116 p53+/+ and HCT116 p53−/−) | G2/M phase arrest mdpi.com |
| Phenylthis compound (PHI) | Kasumi-1 and SKNO-1 cells | G0/G1 phase arrest spandidos-publications.com |
| Phenylthis compound (PHI) | LNCaP prostate cancer cells | G1 arrest iiarjournals.org |
The spread of cancer cells from the primary tumor to other parts of the body, known as metastasis, is a major cause of cancer-related mortality. frontiersin.org Some isothiocyanates have shown the ability to inhibit processes involved in metastasis. mdpi.comnih.gov
Research suggests that 6-(methylsulfinyl)this compound (6-MITC) can suppress tumor metastasis. mdpi.com It has been shown to inhibit the dissemination of tumor cells to the kidneys in animal models. researchgate.net Furthermore, isothiocyanates can inhibit tumor invasion by suppressing the activity and expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the breakdown of the extracellular matrix, which is a crucial step in metastasis. nih.gov This inhibition is mediated through the blockage of signaling pathways such as FAK/ERK/Akt and NF-κB/AP-1. nih.gov
A significant challenge in cancer treatment is the development of resistance to chemotherapy drugs. frontiersin.org Some studies suggest that isothiocyanates can sensitize cancer cells to the effects of conventional anticancer agents. frontiersin.orgresearchgate.net
In one study, 6-(methylsulfinyl)this compound (6-MITC) was evaluated for its chemosensitizing effects. researchgate.netnih.gov In silico analysis suggested that 6-MITC could inhibit the enzyme glutamate-cysteine ligase (GCL), which is involved in the synthesis of glutathione (B108866) (GSH). researchgate.netnih.gov Depletion of GSH can make cancer cells more susceptible to certain anticancer drugs. researchgate.net In vitro experiments showed that a combination of 6-MITC and L-buthionine-S,R-sulfoximine (BSO), a GCL inhibitor, depleted GSH in tumorigenic cells. researchgate.netnih.gov Subsequent treatment with glycyrrhetinic acid led to the eradication of these tumor cells with minimal damage to normal cells. researchgate.netnih.gov These findings suggest that 6-MITC could be used in combination therapies to enhance the effectiveness of antitumor agents. researchgate.netnih.gov
Autophagy is a cellular process of self-digestion that plays a complex and often contradictory role in cancer. nih.govunibo.it In the early stages of tumor development, autophagy can act as a tumor suppressor by removing damaged organelles and proteins. nih.govnih.gov However, in advanced cancers, it can promote survival by helping cancer cells withstand stress. nih.govnih.gov
Studies have shown that 6-(methylsulfonyl)this compound (6-MITC) can induce autophagy in leukemia cell lines such as Jurkat and HL-60. mdpi.comnih.govnih.govresearchgate.net This induction of autophagy was observed at the highest tested concentrations and was associated with a dose-dependent increase in intracellular reactive oxygen species (ROS). nih.govnih.gov The generation of ROS can be a trigger for autophagy. unibo.it In human chronic myelogenous leukemia K562 cells, 6-MITC was found to induce cell death with the concurrent presence of mitotic arrest and autophagy. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | HITC |
| 6-(methylsulfinyl)this compound | 6-MITC |
| Phenylthis compound | PHI |
| 6-(methylsulfonyl)this compound | 6-MITC |
| L-buthionine-S,R-sulfoximine | BSO |
| Glutathione | GSH |
| Glycyrrhetinic acid | GA |
| Matrix metalloproteinase-9 | MMP-9 |
| Reactive oxygen species | ROS |
| Allyl isothiocyanate | AITC |
| Benzyl isothiocyanate | BITC |
| Phenethyl isothiocyanate | PEITC |
| Sulforaphane (B1684495) | SFN |
Targeting Cancer Stem Cell Phenotypes
Recent studies have explored the efficacy of this compound derivatives against cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and resistance to therapy. Research on human pancreatic cancer cells has shown that 6-(methylsulfinyl)this compound (6-MITC) and its synthetic derivative, I7557, can target CSC phenotypes. nih.govresearchgate.net Treatment with these compounds markedly reduced the percentage of aldehyde dehydrogenase (ALDH)-positive PANC-1 cells, a known marker for pancreatic CSCs. nih.gov Furthermore, this activity was linked to the inhibition of the CSC signaling molecule SOX2, while other pathways such as NOTCH1, ABCG2, Sonic hedgehog, or OCT4 were not affected. nih.gov These findings suggest that specific wasabi-derived compounds may possess activity against the growth and CSC characteristics of human pancreatic cancer cells. nih.govresearchgate.net In leukemia cell lines, 6-MITC has also been shown to induce cytodifferentiation, causing promyelocytic cells to mature into macrophage and granulocyte phenotypes, thereby shifting them away from a cancerous state. mdpi.comnih.gov
Table 1: Effects of this compound Derivatives on Pancreatic Cancer Stem Cell Phenotypes
| Compound | Cell Line | Cancer Stem Cell Marker | Key Signaling Molecule Inhibited | Reference |
|---|---|---|---|---|
| 6-(methylsulfinyl)this compound (6-MITC) | PANC-1 | ALDH | SOX2 | nih.gov |
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key pathways and mediators involved in the inflammatory response. nih.govnih.gov
A primary mechanism of the anti-inflammatory action of 6-MSITC is the strong suppression of crucial inflammatory mediators. nih.govnih.govresearchgate.net Studies have consistently shown that 6-MSITC inhibits the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2) in murine macrophages and human monocytic cells stimulated by lipopolysaccharide (LPS). mdpi.comspandidos-publications.comspandidos-publications.comspandidos-publications.com This suppression is achieved by targeting multiple transcriptional factors, including activator protein-1 (AP-1), CCAAT/enhancer-binding protein δ (C/EBPδ), and CRE-binding protein (CREB). spandidos-publications.com
Similarly, 6-MSITC effectively suppresses the expression of inducible nitric oxide synthase (iNOS), leading to a dose-dependent inhibition of nitric oxide (NO) production in activated macrophages. capes.gov.brnih.govcaymanchem.com The molecular mechanism for this involves blocking specific signaling cascades, such as the Janus kinase 2 (Jak2)-mediated JNK pathway, which in turn prevents the activation of AP-1. capes.gov.brnih.govmdpi.com
Furthermore, 6-MSITC modulates the expression of a range of inflammatory cytokines. mdpi.comresearchgate.net In LPS-stimulated macrophages, it reduces the expression of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netmdpi.com In human oral epithelial cells stimulated by TNF-α, 6-MSITC was found to inhibit the production of IL-6 and C-X-C motif chemokine ligand 10 (CXCL10) by suppressing the activation of the STAT3 and NF-κB pathways. mdpi.com
Table 2: Suppression of Key Inflammatory Mediators by 6-MSITC
| Mediator | Cell/Animal Model | Stimulus | Effect | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Murine Macrophages (RAW264), Human Monocytic Cells (U937) | LPS, IFN-γ | Suppressed expression | mdpi.comspandidos-publications.comspandidos-publications.com |
| Inducible Nitric Oxide Synthase (iNOS) | Murine Macrophages (RAW264, J774.1) | LPS | Suppressed expression, inhibited NO production | nih.govcapes.gov.brnih.govmdpi.com |
| Interleukin-1β (IL-1β) | Murine Macrophages | LPS | Modulated expression | mdpi.com |
| Interleukin-6 (IL-6) | Murine Macrophages, Human Oral Epithelial Cells (TR146) | LPS, TNF-α | Suppressed production/expression | mdpi.commdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Murine Macrophages | LPS | Modulated expression | mdpi.com |
The anti-inflammatory activities of this compound extend to the modulation of mediators involved in allergic reactions. In studies using RBL-2H3 rat basophilic leukemia cells, a model for type I allergies, 6-MSITC was shown to inhibit the release of histamine, leukotriene B4 (LTB4), and cysteinyl leukotrienes (CysLTs). mdpi.comresearchgate.netnih.gov This inhibitory effect is attributed to its ability to interfere with the elevation of intracellular calcium (Ca2+) levels, a critical step in the degranulation of mast cells and basophils. mdpi.comresearchgate.net The structure of the isothiocyanate, specifically the sulfur-containing hexyl chain, was identified as crucial for this broad inhibitory activity on chemical mediator release. researchgate.netnih.gov
Table 3: Modulation of Histamine and Leukotriene Release by 6-MSITC
| Mediator | Cell Model | Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| Histamine | RBL-2H3 Rat Basophilic Leukemia Cells | Inhibited release | Suppression of intracellular Ca2+ elevation | researchgate.netnih.gov |
| Leukotriene B4 (LTB4) | RBL-2H3 Rat Basophilic Leukemia Cells | Inhibited release | Suppression of intracellular Ca2+ elevation | researchgate.netnih.gov |
Suppression of Inflammatory Mediators (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase, Inflammatory Cytokines)
Neuroprotective Capabilities
This compound has demonstrated significant potential as a neuroprotective agent, with studies showing its ability to shield neurons from damage in models of neurodegenerative diseases and to enhance cognitive functions. mdpi.com
Research has highlighted 6-MSITC as a promising candidate for combating neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com In a murine model of Alzheimer's disease induced by β-amyloid oligomers (Aβ1-42O), treatment with 6-MSITC provided notable neuroprotection. nih.govnih.gov It ameliorated memory impairments, reduced oxidative stress and neuroinflammation in the hippocampus, and inhibited the activation of caspases involved in apoptosis. nih.govnih.gov Histological analysis confirmed that 6-MSITC prevented neuronal death in the hippocampus of these mice. mdpi.com
Similarly, in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, 6-MSITC demonstrated protective effects. caymanchem.comresearchgate.net Administration of the compound reduced the apoptosis of dopaminergic neurons in the substantia nigra and attenuated motor dysfunction associated with the disease. caymanchem.comresearchgate.net These neuroprotective effects are linked to its ability to decrease neuronal apoptosis and oxidative stress. researchgate.net
Table 4: Neuroprotective Effects of 6-MSITC in Disease Models
| Disease Model | Key Findings | Potential Mechanisms | Reference |
|---|---|---|---|
| Alzheimer's Disease (Aβ1-42O-induced mice) | Ameliorated memory deficits; Prevented hippocampal neuronal death. | Reduced oxidative stress, neuroinflammation, and apoptosis. | mdpi.comnih.govnih.gov |
Beyond protecting against neurodegeneration, 6-MSITC has been shown to actively improve cognitive function in healthy older adults. nih.govmdpi.com A 12-week, double-blinded, randomized controlled trial involving healthy individuals aged 60 and older was conducted to assess the impact of 6-MSITC supplementation. nih.govmdpi.comnews-medical.net The results were significant: the group receiving 6-MSITC showed substantial improvements in both working memory and episodic memory performance when compared to the placebo group. mdpi.comnih.gov This study provides the first scientific evidence that 6-MSITC can enhance specific aspects of memory in an aging population, with the proposed mechanism linked to its known anti-inflammatory and antioxidant properties that benefit the hippocampus. mdpi.comnih.govnews-medical.net
Table 5: Efficacy of 6-MSITC on Cognitive Function in Older Adults
| Study Design | Population | Duration | Key Outcomes | Reference |
|---|
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 6-(methylsulfinyl)this compound | 6-MSITC, 6-MITC |
| This compound | |
| Cyclooxygenase-2 | COX-2 |
| Inducible Nitric Oxide Synthase | iNOS |
| Interleukin-1β | IL-1β |
| Interleukin-6 | IL-6 |
| Tumor Necrosis Factor-alpha | TNF-α |
| C-X-C motif chemokine ligand 10 | CXCL10 |
| Histamine | |
| Leukotriene B4 | LTB4 |
| Cysteinyl Leukotrienes | CysLTs |
| Nitric Oxide | NO |
| Prostaglandin E2 | PGE2 |
| Lipopolysaccharide | LPS |
| β-amyloid oligomers | Aβ1-42O |
| 6-hydroxydopamine | 6-OHDA |
| I7557 | |
| Aldehyde dehydrogenase | ALDH |
| SOX2 | |
| NOTCH1 | |
| ABCG2 | |
| Sonic hedgehog | |
| OCT4 | |
| Activator protein-1 | AP-1 |
| CCAAT/enhancer-binding protein δ | C/EBPδ |
| CRE-binding protein | CREB |
| Janus kinase 2 | Jak2 |
| STAT3 |
Protection of Dopaminergic Neurons
This compound, particularly its derivative 6-(methylsulfinyl)this compound (6-MSITC), has demonstrated significant potential in protecting dopaminergic neurons, which are critical for motor control and are progressively lost in Parkinson's disease. mdpi.comnih.gov In animal models of Parkinson's disease, 6-MSITC has been shown to mitigate motor dysfunction and preserve dopaminergic neurons in the substantia nigra and striatum. mdpi.com The neuroprotective effects are attributed to its ability to reduce apoptotic cell death and activate glutathione-dependent antioxidant systems. mdpi.comresearchgate.net
Research indicates that 6-MSITC's neuroprotective actions are multifaceted. It has been observed to improve motor performance on the rotarod test in mice with 6-hydroxydopamine (6-OHDA)-induced motor deficits, a model that mimics Parkinson's disease. mdpi.com This improvement is linked to the preservation of dopaminergic neurons and the inhibition of cell death and apoptosis. mdpi.com Furthermore, 6-MSITC helps restore the cellular redox balance and glutathione (GSH) levels, which are crucial for defending against oxidative damage in neurons. mdpi.com The compound is also noted to possess anti-inflammatory and antioxidant properties that contribute to its neuroprotective capabilities. mdpi.comnih.gov
Antioxidant Activities
The antioxidant properties of this compound are a cornerstone of its biological effects, contributing to its potential therapeutic applications in a range of conditions.
Reduction of Oxidative Stress and Reactive Oxygen Species Modulation
This compound and its derivatives have been shown to effectively reduce oxidative stress by modulating the levels of reactive oxygen species (ROS). mdpi.comnih.gov In cellular models, 6-(methylsulfonyl)this compound (6-MITC) has been observed to increase intracellular ROS levels in a dose-dependent manner, which can trigger cellular defense mechanisms like autophagy. mdpi.comnih.govresearchgate.net Autophagy helps in clearing damaged cellular components, which can be a protective response in the early stages of diseases. mdpi.comresearchgate.netunibo.it
In a study involving a murine model of Alzheimer's disease, 6-MSITC treatment significantly reduced the increased levels of ROS in hippocampal tissues caused by amyloid-beta oligomer injection. nih.gov This demonstrates its ability to counteract oxidative stress in a neurodegenerative disease context. nih.gov Furthermore, in HepG2 cells, 6-MSITC has been shown to alleviate lipid-induced oxidative stress by reducing the formation of thiobarbituric acid reactive substances. jcpjournal.org
Enhancement of Free Radical Scavenger Activity
This compound enhances the body's free radical scavenging capacity primarily through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. mdpi.commdpi.comfoodandnutritionjournal.org Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. mdpi.comjcpjournal.org
Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released and translocates to the nucleus to activate the antioxidant response element (ARE), leading to the production of protective enzymes. mdpi.com 6-MSITC has been shown to increase Nrf2 protein levels, leading to the enhanced expression of Nrf2-dependent proteins such as NQO1, TXNRD1, AKR1C1, and AKR1C3. mdpi.com This activation of the Nrf2 pathway is a critical mechanism by which this compound boosts the cellular antioxidant defense system. mdpi.comfoodandnutritionjournal.org
Research has also demonstrated that 6-MSITC can restore levels of glutathione (GSH), a major intracellular antioxidant, that are depleted during oxidative stress. mdpi.comnih.gov In a mouse model of Alzheimer's disease, 6-MSITC treatment led to a complete restoration of GSH levels in the hippocampus. nih.gov This replenishment of GSH is crucial for detoxifying harmful reactive oxygen species and maintaining cellular redox homeostasis. mdpi.comnih.gov
Antimicrobial Properties
This compound and other isothiocyanates have demonstrated broad-spectrum antimicrobial activity. foodandnutritionjournal.orgontosight.aifrontiersin.org They are effective against a variety of microorganisms, including bacteria and fungi. foodandnutritionjournal.orgontosight.ai The antimicrobial action of isothiocyanates is attributed to their ability to depolarize the mitochondrial membrane in bacterial cells and reduce oxygen consumption. foodandnutritionjournal.org
Specific derivatives like 6-(methylthio)this compound have been studied for their potential in developing new antimicrobial agents. ontosight.ai Research has also highlighted the antibacterial activity of 6-methylsulfinylthis compound against Escherichia coli and Staphylococcus aureus. scispace.com Isothiocyanates are generally regarded as safe (GRAS) compounds, and some, like allyl isothiocyanate, are used as food preservatives in certain regions. foodandnutritionjournal.org
Cardioprotective Actions
This compound and related compounds exhibit promising cardioprotective effects. mdpi.comresearchgate.netnih.gov These effects are largely attributed to their antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net Isothiocyanates can help protect the cardiovascular system by mitigating factors that contribute to heart disease. mdpi.comnih.gov
One of the proposed mechanisms for the cardioprotective action of some isothiocyanates is their ability to release hydrogen sulfide (B99878) (H₂S). nih.gov H₂S is a gasotransmitter with known beneficial effects on the cardiovascular system, including protection against ischemia/reperfusion injury. nih.gov While 3-pyridyl-isothiocyanate has been identified as a potent H₂S donor, this compound also shows some ability to release H₂S. nih.gov Furthermore, isothiocyanates like sulforaphane have been linked to reduced LDL cholesterol and increased HDL cholesterol levels. foodandnutritionjournal.org The cardioprotective mechanisms of isothiocyanates often involve the activation of the Akt/protein kinase B and ERK1/2 signaling pathways, which are important for cardiac cell survival. foodandnutritionjournal.org
Effects on Metabolic Syndrome and Related Conditions
This compound has shown potential in addressing metabolic syndrome and its related conditions, such as obesity and insulin (B600854) resistance. mdpi.comnih.govmdpi.com In animal models, wasabi extract containing 6-MSITC has been shown to reduce body weight, fat mass, and abdominal circumference. researchgate.netnih.gov It also led to reductions in plasma triglycerides and total cholesterol. nih.gov
The mechanisms behind these effects involve the modulation of key metabolic regulators. 6-MSITC can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. mdpi.comresearchgate.net AMPK activation promotes glucose uptake and fatty acid oxidation while reducing energy demand. mdpi.com In HepG2 cells, 6-MSITC activated AMPK and subsequently increased the expression of antioxidant enzymes and stimulated the AMPKα/Nrf2 signaling pathway. researchgate.netresearchgate.net
Furthermore, research indicates that isothiocyanates can improve insulin sensitivity. caringsunshine.comtandfonline.com Studies on diabetic mice have shown that wasabi extracts may help lower blood glucose levels. caringsunshine.com In 3T3-L1 adipocytes, phenethyl isothiocyanate, another isothiocyanate, was found to protect against H₂O₂-induced insulin resistance. tandfonline.com These findings suggest that this compound and related compounds may be beneficial in managing metabolic disorders. mdpi.comnih.govcaringsunshine.com
| Research Finding | Model System | Key Outcomes | Reference |
| Neuroprotection | |||
| 6-MSITC mitigates motor dysfunction and preserves dopaminergic neurons. | Parkinson's disease mouse model (6-OHDA) | Improved rotarod performance, reduced apoptosis, restored GSH levels. | mdpi.com |
| 6-MSITC protects nerve cells from oxidative stress. | In vitro/In vivo | Anti-inflammatory and antioxidant effects. | mdpi.com |
| Antioxidant Activity | |||
| 6-MITC increases intracellular ROS, triggering autophagy. | Jurkat and HL-60 leukemia cell lines | Dose-dependent increase in ROS. | mdpi.comnih.gov |
| 6-MSITC reduces ROS and restores GSH in the brain. | Alzheimer's disease mouse model (Aβ₁-₄₂) | Drastic reduction of ROS, complete restoration of GSH. | nih.gov |
| 6-MSITC enhances Nrf2-mediated antioxidant response. | IMR-32 neuronal cells, HepG2 cells | Increased Nrf2 protein levels and expression of antioxidant enzymes. | mdpi.com |
| Antimicrobial Properties | |||
| 6-(Methylthio)this compound shows antimicrobial potential. | General research | Candidate for new antimicrobial agents. | ontosight.ai |
| 6-MSITC exhibits antibacterial activity. | E. coli, S. aureus | Effective against both gram-negative and gram-positive bacteria. | scispace.com |
| Cardioprotective Actions | |||
| This compound demonstrates H₂S releasing ability. | In vitro assay | Cmax = 12.973 μM. | nih.gov |
| Isothiocyanates show cardioprotective effects. | General review | Activation of Akt and ERK1/2 pathways. | foodandnutritionjournal.org |
| Metabolic Effects | |||
| Wasabi extract (containing 6-MSITC) reduces obesity markers. | Rat model of metabolic syndrome | Reduced body weight, fat mass, triglycerides, and cholesterol. | nih.gov |
| 6-MSITC activates AMPK, a key metabolic regulator. | HepG2 cells | Concentration-dependent AMPK activation. | researchgate.net |
| Isothiocyanates may improve insulin sensitivity. | Diabetic mice, 3T3-L1 adipocytes | Reduced blood glucose, protection from insulin resistance. | caringsunshine.comtandfonline.com |
Molecular and Cellular Mechanisms Underlying Biological Activities
Modulation of Signal Transduction Pathways
Hexyl isothiocyanate, particularly in the form of 6-MSITC, modulates a variety of signaling pathways that are crucial in cellular processes such as inflammation, oxidative stress response, and cell survival. nih.govmdpi.com Its ability to interact with and influence these pathways at a molecular level underpins its observed biological effects.
Nrf2/Keap1-ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov this compound is a potent activator of this pathway. wikipathways.orge-crt.org
Under basal conditions, Keap1 binds to Nrf2, facilitating its degradation. nih.gov 6-MSITC has been shown to induce the nuclear translocation of Nrf2. wikipathways.orge-crt.orgjst.go.jp This is achieved by modifying Keap1, which leads to the inhibition of Nrf2 ubiquitination and its subsequent proteasomal turnover. nih.govacs.org This stabilization of Nrf2 significantly extends its protein half-life, with one study reporting an increase from 11.5 to 35.2 minutes following treatment with 6-MSITC. acs.org
Once stabilized, Nrf2 accumulates in the nucleus, where it binds to the ARE in the promoter regions of various target genes. wikipathways.orgresearchgate.net This binding activity stimulates the transcription of a suite of phase II detoxification and antioxidant enzymes. e-crt.orgresearchgate.net Research has demonstrated that 6-MSITC treatment leads to the increased expression of several Nrf2-dependent proteins. nih.govjst.go.jp
Table 1: Effects of this compound on the Nrf2/Keap1-ARE Pathway
PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a key signaling cascade that regulates cell cycle progression, proliferation, and survival. mdpi.comnih.gov Aberrant activation of this pathway is a common feature in many cancers. nih.gov this compound has been shown to inhibit this pathway. mdpi.com
Studies have demonstrated that 6-MSITC can decrease the levels of phosphorylated AKT in a dose-dependent manner in breast cancer cells. mdpi.com The inhibition of AKT, a central node in this pathway, subsequently affects downstream targets. The PI3K/AKT pathway is also linked to the transcriptional activity of NF-κB, which is crucial for its oncogenic activity. mdpi.com By inhibiting the PI3K/AKT pathway, 6-MSITC can promote the apoptosis of cancer cells. mdpi.com
MAPK Pathways (ERK, p38, JNK)
Mitogen-activated protein kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) subfamilies, play a pivotal role in regulating inflammatory responses. nih.gov Research indicates that 6-MSITC can suppress all three of these major MAPK pathways. nih.govmdpi.com
Specifically, 6-MSITC has been found to block the expression of cyclooxygenase-2 (COX-2) by suppressing the ERK and p38 kinase signaling cascades. nih.gov This suppression prevents the activation of downstream transcription factors such as CREB and C/EBPδ. nih.gov In contrast, the inhibition of inducible nitric oxide synthase (iNOS) expression by 6-MSITC is achieved by selectively targeting the JNK pathway. mdpi.comcapes.gov.brnih.gov It has been shown to suppress LPS-induced c-Jun phosphorylation, a major component of the AP-1 transcription factor, which is downstream of JNK. capes.gov.brnih.gov
NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is involved in the expression of numerous pro-inflammatory genes. nih.govmdpi.com this compound has been shown to inhibit this pathway through multiple mechanisms. mdpi.commdpi.com
In some cellular contexts, such as in TNF-α-stimulated human oral epithelial cells, 6-MSITC has been observed to inhibit the phosphorylation of both NF-κB p65 and its inhibitor, IκB-α, leading to the inhibition of IκB-α degradation. mdpi.com However, in other models, like LPS-stimulated macrophages, 6-MSITC was found to inhibit inflammatory factor expression without affecting the degradation of IκB-α. nih.gov Furthermore, research suggests that 6-MSITC can inhibit NF-κB signaling through the inhibition of glycogen (B147801) synthase kinase 3 beta (GSK-3β), acting as a competitive inhibitor at the ATP binding site of GSK-3β. nih.govresearchgate.net This inhibition of the NF-κB pathway contributes to the anti-inflammatory effects of 6-MSITC, leading to the reduced production of inflammatory mediators like IL-6 and CXCL10. mdpi.comnih.gov
STAT3 Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in inflammation and cancer. mdpi.com Evidence indicates that this compound can effectively suppress the STAT3 signaling pathway. mdpi.comresearchgate.net
In human oral epithelial cells stimulated with TNF-α, 6-MSITC was found to inhibit the phosphorylation of STAT3. mdpi.comresearchgate.netresearchgate.net This inhibition of STAT3 activation is a key mechanism by which 6-MSITC reduces the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and C-X-C motif chemokine ligand 10 (CXCL10). mdpi.comnih.gov Studies using STAT3 inhibitors have confirmed that the suppression of this pathway is directly involved in the decreased production of these inflammatory mediators. mdpi.com
Table 2: Impact of this compound on Inflammatory Signaling Pathways
PPAR and AMPK Pathways
Peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK) are key regulators of cellular metabolism. mdpi.comnih.gov this compound has been shown to modulate both of these pathways. mdpi.comdntb.gov.uaresearchgate.net
Furthermore, 6-MSITC activates the AMPK pathway in a concentration-dependent manner in HepG2 cells. nih.govjcpjournal.org The activation of AMPK is a crucial event that initiates a cascade of downstream effects, including the stimulation of the AMPKα/Nrf2 signaling pathway. nih.govjcpjournal.org This crosstalk between AMPK and Nrf2 establishes a regulatory system that links cellular energy status to the antioxidant response. nih.gov AMPK activation by 6-MSITC also leads to the increased expression of antioxidant enzymes like FOXO1 and Sirtuin1. jcpjournal.orgjcpjournal.org
NOTCH Signaling Modulation
The NOTCH signaling pathway is a conserved cellular communication system crucial for regulating cell proliferation, differentiation, and apoptosis. mdpi.comnih.gov Aberrant NOTCH signaling is implicated in the development and progression of various cancers. nih.govfrontiersin.org
This compound has been shown to influence the NOTCH signaling pathway. In studies involving human hepatocellular carcinoma HepG2 cells, 6-methylsulfinylthis compound (6-MSITC), a derivative of this compound, was found to impact the regulation of genes associated with the NOTCH signaling pathway. mdpi.com This modulation is thought to be part of its broader effects on canonical pathways, including the Nrf2-mediated oxidative stress response. mdpi.com Further research on human pancreatic cancer cells indicated that 6-MSITC and its synthetic derivative, 6-(methylsulfonyl)this compound (I7557), inhibited the expression of the cancer stem cell signaling molecule SOX2, while the expression of NOTCH1 was not affected. researchgate.net
The modulation of the NOTCH pathway by dietary agents like isothiocyanates is an area of active research. nih.gov The context-dependent nature of NOTCH signaling, acting as either an oncogene or a tumor suppressor, makes the effects of its modulation complex and specific to the cellular environment. nih.gov
TRPA1 Channel Interactions
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that is permeable to calcium. researchgate.net It is expressed in sensory neurons and is involved in pain, inflammation, and chemosensation. researchgate.netmdpi.com TRPA1 is activated by a wide range of stimuli, including pungent natural compounds like isothiocyanates. mdpi.compnas.org
This compound and its derivatives are known to interact with and activate TRPA1 channels. Specifically, 6-(methylsulfinyl)this compound (6-MSITC) and 6-(methylthio)this compound (6-MTITC) act as electrophilic activators of TRPA1. researchgate.net This activation occurs through the covalent modification of cysteine residues within the cytoplasmic N-terminus of the channel. pnas.org Studies using HEK293 cells expressing mouse TRPA1 have demonstrated that both 6-MSITC and 6-MTITC can induce increases in intracellular calcium concentration ([Ca2+]i), indicative of channel activation. researchgate.net
The interaction of isothiocyanates with TRPA1 is a key mechanism underlying their sensory properties and is also linked to their physiological effects. escholarship.org
Enzymatic Activity Modulation
Glycogen Synthase Kinase-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a role in various cellular processes, including glycogen metabolism, cell signaling, and the pathogenesis of several diseases. tandfonline.comresearchgate.net
Research has identified 6-(methylsulfinyl)this compound (6-MSITC) as an inhibitor of GSK-3β. tandfonline.comnih.gov Studies have shown that 6-MSITC and related methylsulfinyl isothiocyanates can inhibit GSK-3β activity, with the inhibitory potency being dependent on the length of the alkyl chain. tandfonline.comnih.gov For instance, 9-(methylsulfinyl)nonyl isothiocyanate demonstrated the most potent inhibition with a Ki value of 10.5 µM and exhibited ATP-competitive inhibition. tandfonline.comnih.gov This suggests that these isothiocyanates likely bind to the ATP-binding site of GSK-3β. tandfonline.comresearchgate.net The inhibition of GSK-3β by 6-MSITC has been linked to the amelioration of inflammation in models of inflammatory bowel disease, where it was shown to inhibit NF-κB signaling. researchgate.netnih.gov
Table 1: Inhibition of Glycogen Synthase Kinase-3β by Methylsulfinyl Isothiocyanates
| Compound | IC50 (µM) | Inhibition Mechanism |
| 9-(methylsulfinyl)nonyl isothiocyanate | 18.6 | ATP Competitive |
| 9-(methylthio)nonyl isothiocyanate | 133.7 | Not specified |
Data sourced from research on the inhibitory effects of various methylsulfinyl isothiocyanates on GSK-3β. tandfonline.com
Glutamate Cysteine Ligase Inhibition
Glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase, is the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH). researchgate.net It is composed of a catalytic subunit (GCLC) and a regulatory subunit. researchgate.net
In silico and in vitro studies have suggested that 6-(methylsulfinyl)this compound (6-MITC) can inhibit GCL activity. researchgate.netnih.gov Computational analyses of the interaction between 6-MITC and the GCL catalytic subunit revealed that 6-MITC likely inhibits the enzyme. researchgate.netnih.gov The analysis identified Cys-249 and Gln-251 as important residues for the stable binding of ligands to GCLC. researchgate.netnih.gov It was further proposed that 6-MITC interferes with the hydrogen bonds formed by the cysteinyl and glutamyl portions of GSH with these residues, potentially overriding the feedback inhibition of GCL by GSH. researchgate.netnih.gov This interaction is significant as GCL is a key enzyme in the mercapturic acid pathway, which is involved in the metabolism of isothiocyanates. mdpi.com
H+K+-ATPase Inhibition
The gastric hydrogen-potassium ATPase (H+,K+-ATPase) is a proton pump located in the parietal cells of the stomach lining. wikipedia.org It is responsible for acidifying the stomach contents by exchanging potassium ions from the lumen for hydronium ions from the cytoplasm. wikipedia.org
While direct studies on this compound's effect on H+,K+-ATPase are limited, research on related isothiocyanates provides some insight. Allyl isothiocyanate, another member of the isothiocyanate family, has been shown to inhibit H+,K+-ATPase and suppress the secretion of stomach acid. nih.gov This inhibition contributes to a decrease in gastric pH and an alkalinization of the mucosal surface. nih.gov The mechanism of inhibition by compounds like SCH 28080, a known H+,K+-ATPase inhibitor, involves competitive binding with K+. nih.gov
Induction of Detoxification Enzymes
This compound is recognized as an inducer of phase II detoxification enzymes, which play a critical role in neutralizing and eliminating xenobiotics and carcinogens from the body. mdpi.com These enzymes include quinone reductase, glutathione S-transferases (GSTs), epoxide hydrolase, and UDP-glucuronosyl transferase. mdpi.com
Studies have demonstrated that 6-(methylsulfinyl)this compound (6-MITC) can augment the induction of quinone reductase in a dose-dependent manner in murine hepatoma Hepa 1c1c7 cells. nih.govnih.gov This induction appears to be due to the increased expression of the quinone reductase mRNA. nih.gov The induction of these detoxification enzymes is often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. mdpi.comwikipathways.org 6-MITC stimulates the nuclear translocation of Nrf2, which then binds to the antioxidant-responsive element (ARE) in the promoter region of genes encoding these enzymes, thereby activating their transcription. wikipathways.org
While 6-MSITC is a potent inducer of several detoxification enzymes, its effect on UDP-glucuronosyl transferase (UDPGT) activity in hepatic microsomes has been shown to be insignificant for certain substrates like bilirubin, 4-nitrophenol, and testosterone. mdpi.com
Interactions with Cellular Proteins and Glutathione Conjugation
The biological activities of this compound are fundamentally linked to the electrophilic nature of its isothiocyanate (–N=C=S) functional group. This group readily reacts with nucleophiles within the cell, primarily thiol groups (-SH) found on cysteine residues of proteins and the antioxidant tripeptide, glutathione (GSH). nih.govnih.govnih.gov
A major metabolic pathway for this compound upon entering a cell is its rapid conjugation with glutathione. nih.govnih.gov This reaction, often catalyzed by glutathione S-transferase (GST) enzymes, attaches the isothiocyanate to GSH, forming a dithiocarbamate (B8719985) conjugate. nih.govoregonstate.edumdpi.comnih.gov This conjugation is a crucial step in the mercapturic acid pathway, which facilitates the elimination of the compound from the body. nih.govoregonstate.edu The resulting conjugate is exported from the cell and further metabolized for excretion. nih.govmdpi.com Interestingly, while GSTs facilitate this conjugation, some isothiocyanates have also been shown to covalently modify and irreversibly inhibit GST enzymes, potentially suppressing their own metabolism. plos.org Furthermore, in silico analyses suggest that 6-(methylsulfinyl)this compound (a related compound) may interact with glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, potentially overriding the feedback inhibition of GCL by GSH itself. nih.govresearchgate.net
Table 1: Cellular Targets and Interactions of this compound This table summarizes the primary molecular interactions of this compound within the cell.
| Interacting Molecule | Type of Interaction | Key Protein/Enzyme Involved | Outcome of Interaction |
| Cellular Proteins | Covalent Modification (Thiocarbamoylation) | Kelch-like ECH-associated protein 1 (Keap1) | Alteration of protein function, disruption of Keap1-Nrf2 complex. oregonstate.edunih.gov |
| Glutathione (GSH) | Conjugation (Dithiocarbamate formation) | Glutathione S-Transferases (GSTs), Glutamate-Cysteine Ligase (GCL) | Detoxification, metabolism via mercapturic acid pathway, potential modulation of GSH synthesis. nih.govnih.govnih.gov |
Gene Expression Regulation
This compound significantly influences cellular function by modulating the expression of a wide array of genes, primarily through the activation of the Nrf2-antioxidant response element (ARE) pathway. nih.govresearchgate.net This pathway is a central regulator of cellular defense against oxidative stress. oregonstate.edu
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. oregonstate.edumdpi.com As described previously, this compound can directly interact with and modify cysteine residues on Keap1. nih.govoregonstate.edunih.gov This modification leads to a conformational change in Keap1, causing it to release Nrf2. oregonstate.edu Once freed, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE), a specific DNA sequence in the promoter region of many cytoprotective genes. oregonstate.eduwikipathways.orgmdpi.com
The binding of Nrf2 to the ARE initiates the transcription of numerous Phase II detoxification and antioxidant enzymes. nih.govoregonstate.eduwikipathways.org Studies on 6-(methylsulfinyl)this compound (6-MSITC), a closely related analogue from wasabi, have demonstrated that its activation of the Nrf2 pathway leads to the upregulation of genes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and subunits of glutamate-cysteine ligase (GCL), the enzyme responsible for glutathione synthesis. mdpi.commdpi.comjcpjournal.orgacs.orgtandfonline.com For instance, treatment with 6-MSITC has been shown to extend the half-life of the Nrf2 protein, leading to its accumulation in the nucleus and enhanced expression of Nrf2-dependent proteins. mdpi.comacs.org
Beyond the Nrf2 pathway, microarray-based studies have revealed that 6-MSITC can regulate a broad spectrum of genes involved in inflammation. spandidos-publications.com In macrophage cell lines, it was shown to attenuate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and their receptors, that are typically induced by inflammatory stimuli like lipopolysaccharide (LPS). spandidos-publications.com For example, 6-MSITC has been found to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. spandidos-publications.com Other research has pointed to the ability of phenylthis compound, another derivative, to influence epigenetic markers by regulating histone methylation and DNA demethylation, leading to the re-expression of silenced genes like p15. usc.edu
Table 2: Examples of Genes Regulated by this compound and Its Analogues This table provides a non-exhaustive list of genes whose expression is modulated by this compound or its closely related analogue, 6-(methylsulfinyl)this compound (6-MSITC), based on research findings.
| Gene | Protein Product | Pathway/Function | Effect of Isothiocyanate | Reference |
| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Detoxification, Antioxidant Response | Upregulation | mdpi.comjcpjournal.orgacs.org |
| HO-1 (HMOX1) | Heme Oxygenase-1 | Antioxidant Response, Heme Catabolism | Upregulation | mdpi.comjcpjournal.org |
| GCLC/GCLM | Glutamate-Cysteine Ligase (catalytic/modifier subunits) | Glutathione (GSH) Synthesis | Upregulation | mdpi.comtandfonline.com |
| COX-2 (PTGS2) | Cyclooxygenase-2 | Inflammation, Prostaglandin (B15479496) Synthesis | Downregulation (in inflammatory conditions) | spandidos-publications.com |
| p15 (CDKN2B) | Cyclin-Dependent Kinase Inhibitor p15 | Cell Cycle Regulation | Re-expression (via demethylation) | usc.edu |
| Various Chemokines/Interleukins | e.g., IL-1β, IL-6, TNF-α | Inflammation, Immune Response | Downregulation (in inflammatory conditions) | mdpi.comspandidos-publications.com |
Analytical Methodologies for Hexyl Isothiocyanate Research
Extraction Techniques from Biological and Plant Matrices
The extraction of hexyl isothiocyanate from its natural sources, such as plants of the Brassicaceae family, or from biological samples, is a critical preparatory step for analysis. The compound typically exists in plants as its precursor, a glucosinolate (glucohesperin). cabidigitallibrary.org The extraction process, therefore, focuses on liberating the active isothiocyanate through enzymatic hydrolysis.
The general procedure involves the disruption of plant tissue through methods like homogenization or pulverization, which brings the endogenous enzyme myrosinase into contact with the glucosinolate. nih.govmdpi.comgoogle.com This contact, in the presence of water, initiates the hydrolysis of the glucosinolate to form an unstable aglycone, which then rearranges to yield this compound. mdpi.comgoogle.com Key parameters such as pH and temperature are carefully controlled during this incubation step to maximize the conversion to isothiocyanates and minimize the formation of other byproducts like nitriles. mdpi.com For instance, hydrolysis is often carried out at a pH between 6.0 and 7.0 and temperatures around 37-45°C. mdpi.comnih.gov
Following hydrolysis, a solvent extraction is performed to isolate the lipophilic this compound from the aqueous mixture. Solvents of medium polarity, such as dichloromethane, are commonly used for this purpose. nih.govmdpi.com In some protocols, the plant material is first defatted with a nonpolar solvent before hydrolysis. nih.gov For biological matrices, which may contain metabolites of this compound, the extraction procedure is adapted to ensure the stability and recovery of the target analytes before chromatographic analysis.
Chromatographic Determination Methods
Chromatography is the cornerstone of this compound analysis, providing the necessary separation from other sample components for accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized. mdpi.comresearchgate.net
HPLC is a versatile and widely adopted technique for the analysis of isothiocyanates, including this compound. Its application at ambient temperature circumvents the potential thermal degradation issues associated with GC. acs.org
High-Performance Liquid Chromatography coupled with an ultraviolet (HPLC-UV) detector is a common method for the quantification of this compound. Although isothiocyanates lack strong UV chromophores, they can be detected at low wavelengths. mdpi.com For example, a method for the analysis of 6-(methylsulfinyl)this compound (6-MITC), a derivative of this compound, set the detection wavelength at 220 nm. nih.gov Other analyses of related isothiocyanates have utilized wavelengths around 240-254 nm. mdpi.comscholarsresearchlibrary.com The choice of a reversed-phase column, such as a C18 (ODS) column, is typical for separating these compounds. nih.gov
| Analyte | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| 6-(methylsulfinyl)this compound (6-MITC) | ODS (150 x 4.6 mm, 3 µm) | Methanol-0.1% Trifluoroacetic Acid (50:50, v/v) | 0.3 mL/min | 220 nm | nih.gov |
| Hesperin (6-MITC) | CHIRALPAK IH-3 (250 mm × 4.6 mm, 3 μm) | Acetonitrile-Water (30:70, v/v) | 0.5 mL/min | 240 nm | mdpi.com |
Direct analysis of this compound using fluorescence detection is challenging due to the compound's lack of native fluorescence. mdpi.com To overcome this limitation and enhance detection sensitivity, a pre-column or post-column derivatization step can be employed. researchgate.net This involves reacting the isothiocyanate with a fluorescent labeling agent. For instance, the cyclocondensation reaction with 1,2-benzenedithiol (B97157) can be used to create a fluorescent derivative, although this can be a time-consuming process. mdpi.com Other reagents, such as 4-N,N-dimethylaminosulfonyl-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ), are used in metabolomics to label carboxyl groups but highlight the principle of using derivatization to introduce a fluorescent tag for sensitive HPLC analysis. researchgate.net This approach allows for detection at the femtomole level, significantly increasing the sensitivity of the assay. researchgate.net
Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity for the analysis of this compound. Atmospheric Pressure Chemical Ionization (APCI) is an effective interface for this compound. A method developed for 6-(methylsulfinyl)this compound (6-MITC) used HPLC-APCI-MS in positive ion mode, where it readily formed a strong protonated molecular ion [M+H]+ at m/z 206. nih.gov
Tandem mass spectrometry (MS/MS) further enhances specificity and is often used for complex matrices. wur.nlnih.gov To improve ionization efficiency and chromatographic retention, isothiocyanates are often derivatized with thiol-containing molecules like N-acetyl-L-cysteine (NAC). mdpi.comacs.orgwur.nl The resulting dithiocarbamate (B8719985) conjugate is then analyzed by HPLC-MS/MS. wur.nlresearchgate.net This derivatization strategy allows for robust and validated quantification of various isothiocyanates simultaneously in plant extracts and biological fluids. wur.nlnih.gov The detection limits for these methods are typically in the low micromolar range. wur.nlnih.gov
| Analyte/Derivative | Technique | Ionization Mode | Key Ion (m/z) | Matrix | Reference |
|---|---|---|---|---|---|
| 6-(methylsulfinyl)this compound | HPLC-APCI-MS | Positive | 206 [M+H]+ | Standard Solution | nih.gov |
| 6-MITC / N-acetyl-L-cysteine conjugate | HPLC-MS | Positive | 369 [M+H]+ | Reaction Mixture | nih.gov |
| Isothiocyanate-NAC conjugates | UHPLC-ESI-MS/MS | Negative | Diagnostic fragment at m/z 162 [NAC-H]- | Plant Extracts | wur.nlnih.gov |
Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile isothiocyanates. mdpi.com It has been successfully used to determine the profile of isothiocyanates, including 6-(methylsulfinyl)this compound, in plants like wasabi. jst.go.jp The analysis typically involves a capillary column, such as a VF-5ms, and a programmed temperature gradient to separate the various volatile components. For example, a temperature program might start at 50°C and gradually increase to 300°C to elute compounds with different boiling points. While GC is highly effective for volatile compounds, a key consideration is the potential for thermal degradation of certain heat-sensitive isothiocyanates in the hot injector port, which could lead to inaccurate quantification. acs.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Varian VF-5ms (30 m x 0.25 mm x 0.25 µm) | |
| Injector Temperature | 250°C | |
| Carrier Gas | Helium | |
| Oven Program | 50°C (5 min), then 5°C/min to 110°C, then 20°C/min to 300°C (3.5 min) | |
| Detector | Mass Spectrometer (MS) | jst.go.jp |
Gas Chromatography
Flame Ionization Detection
Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust technique utilized for the analysis of volatile organic compounds like this compound. mdpi.com The FID is a widely used detector for gas chromatography due to its high sensitivity, wide linear range, and general response to compounds containing carbon-hydrogen bonds. chromatographytoday.comlaboratuar.com
The principle of flame ionization detection involves the combustion of the analyte as it elutes from the GC column. chromatographytoday.com The sample passes through a hydrogen-air flame, which provides enough energy to ionize the carbon atoms within the organic molecules. laboratuar.com This process generates charged ions. servomex.com These ions are then collected on an electrode, creating a small electrical current that is proportional to the mass of the analyte being burned. laboratuar.comservomex.com This current is amplified and recorded as a peak on a chromatogram.
FID is particularly effective for quantifying hydrocarbons and is less responsive to common GC carrier gases (like helium or nitrogen) and certain inorganic compounds such as water or carbon dioxide. chromatographytoday.com For the analysis of this compound, the compound is first separated from other components in the sample mixture based on its boiling point and affinity for the GC column's stationary phase. Upon exiting the column, it is detected by the FID, allowing for its quantification. mdpi.com
Table 1: Principles of Flame Ionization Detection (FID)
| Step | Description |
|---|---|
| Elution | Analytes, including this compound, are separated in a gas chromatography column and elute into the detector. |
| Combustion | The eluting compounds are burned in a hydrogen-air flame. |
| Ionization | Carbon-containing compounds are ionized in the flame, producing charged particles (ions and electrons). servomex.com |
| Detection | The ions are collected by electrodes, generating an electrical current that is proportional to the amount of the analyte. servomex.com |
| Signal Output | The current is amplified and converted into an electrical signal, which is recorded as a chromatogram. laboratuar.com |
Mass Spectrometry Coupling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the definitive identification and quantification of this compound. mdpi.comresearchgate.net This hyphenated technique combines the superior separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. tandfonline.com
In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated. As this compound elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are ionized, commonly by electron impact (EI), which fragments them into a predictable pattern of smaller, charged ions. These fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries, such as the one maintained by the NIST Mass Spectrometry Data Center. nih.gov
The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (HPLC-MS) is also a powerful tool, particularly for analyzing isothiocyanates that may be thermally unstable or require derivatization to improve their chromatographic behavior or ionization efficiency. nih.govacs.org For instance, derivatization with N-acetyl-L-cysteine (NAC) has been used to enhance the ionization of isothiocyanates for LC-MS analysis. mdpi.comacs.org
Table 2: Kovats Retention Indices for this compound
| Column Type | Retention Index |
|---|---|
| Standard non-polar | 1185 |
| Semi-standard non-polar | 1199, 1181.2 |
| Standard polar | 1588, 1581, 1582 |
Source: NIST Mass Spectrometry Data Center. nih.gov
Challenges in Analytical Quantification and Stability Considerations
The accurate quantification of this compound is accompanied by several analytical challenges, primarily related to the inherent instability of the compound class. mdpi.comresearchgate.net Isothiocyanates are known to be thermolabile, meaning they can degrade at the high temperatures often used in GC inlets, which can lead to inaccurate quantification. mdpi.com
Another significant challenge is the lack of a strong chromophore in many isothiocyanates, which complicates their detection using UV-Vis detectors in HPLC without derivatization. mdpi.comresearchgate.net This necessitates either the use of less common, lower wavelengths for detection or a pre-column or post-column derivatization step to attach a UV-active label to the molecule. mdpi.com
Furthermore, the stability of isothiocyanates is influenced by various factors such as pH, temperature, and the presence of certain proteins during extraction and analysis. foodandnutritionjournal.orgnih.gov For instance, the enzymatic hydrolysis of precursor glucosinolates to form isothiocyanates is highly dependent on pH. nih.gov The stability of the resulting isothiocyanates can also be affected by the pH of the medium. foodandnutritionjournal.org These factors must be carefully controlled throughout sample preparation and analysis to prevent the degradation of the analyte and ensure the accuracy and reproducibility of the results. The volatility of some isothiocyanates also poses a challenge, requiring careful handling to prevent sample loss. acs.orgfoodandnutritionjournal.org
Future Directions and Translational Research Outlook
In Vivo Research for Validation of In Vitro Findings
While in vitro studies provide valuable initial insights into the mechanisms of action of hexyl isothiocyanate, it is essential to validate these findings in living organisms. mdpi.comresearchgate.net Discrepancies between in vitro and in vivo results are not uncommon in biomedical research, as the complex physiological environment of a whole organism can significantly alter a compound's effects. A notable example from a related isothiocyanate, phenethyl isothiocyanate (PEITC), showed that while it increased vimentin (B1176767) protein expression in cancer cell lines in vitro, it caused a decrease in vimentin expression in in vivo mouse models, underscoring the necessity of in vivo validation. nih.gov
Numerous in vitro studies have demonstrated the potential of 6-MSITC against various cancer cell lines, including those for leukemia, breast cancer, and melanoma. mdpi.com These findings have been supported by some in vivo studies, for instance, showing antitumoral effects against breast cancer and pulmonary metastasis in mice. mdpi.com Similarly, its neuroprotective effects observed in cell cultures have been investigated in animal models of Alzheimer's and Parkinson's disease. nih.govresearchgate.net Future research should continue this trajectory, systematically validating the wide array of in vitro findings in well-designed animal models to confirm efficacy and elucidate the systemic mechanisms of action.
Clinical Investigation and Human Studies
The ultimate test for any potential therapeutic agent is its performance in human clinical trials. Despite the wealth of promising preclinical data, this compound and its derivatives have not yet been extensively tested in the human population. mdpi.comnih.gov The transition from animal models to human studies must be undertaken with caution, beginning with small-scale trials to establish safety and progressing to larger, more comprehensive studies to determine efficacy. mdpi.com
A few human studies involving 6-MSITC have been conducted, primarily focusing on cognitive function. A double-blind, randomized controlled trial in healthy older adults suggested that 6-MSITC improved working and episodic memory. mdpi.com Another study reported enhanced attention and judgment in volunteers who consumed a wasabi extract containing the compound. jst.go.jpresearchgate.net Additionally, a small open-label trial in patients with myalgic encephalomyelitis/chronic fatigue syndrome showed improvements in cognitive performance. researchgate.net
While these initial human studies are encouraging, they are limited in scope and sample size. mdpi.com There is a clear need for larger, multi-center, randomized controlled trials to definitively establish the therapeutic efficacy and safety of this compound for various conditions. mdpi.commdpi.com
Table 2: Summary of Early-Phase Human Studies on 6-MSITC
| Study Focus | Population | Key Finding | Significance | Reference(s) |
|---|---|---|---|---|
| Cognitive Function | Healthy older adults | Significant improvement in working and episodic memory performance compared to placebo. | Suggests potential for mitigating age-related cognitive decline. | mdpi.comsbgg.org.br |
| Neurocognitive Functions | Cognitively intact middle-aged and older adults | Favorable effects observed in the Stroop Color Word Test. | Provides further evidence for cognitive enhancement properties. | mdpi.comresearchgate.net |
| Safety and Tolerability | Healthy adult volunteers | Ingestion of a wasabi supplement containing 6-MSITC was found to be safe, with no significant adverse events related to the supplement. | Establishes a preliminary safety profile, supporting further clinical investigation. | jst.go.jpresearchgate.net |
| Chronic Fatigue Syndrome | Patients with ME/CFS | Improved performance status and cognitive function. | Indicates a potential therapeutic role in managing symptoms of chronic diseases. | researchgate.net |
Development of Personalized Therapeutic Strategies and Genetic Variability Considerations
The response to many therapeutic agents can vary significantly among individuals due to genetic differences. derangedphysiology.comlibretexts.org This field, known as pharmacogenomics, is crucial for developing personalized medicine approaches. libretexts.org For this compound, individual variability in the expression of metabolizing enzymes, such as those in the cytochrome P450 family and glutathione (B108866) S-transferases (GSTs), could significantly impact its efficacy and safety. mdpi.comresearchgate.net
Polymorphisms, or genetic variants, in the genes that code for these enzymes can lead to different rates of metabolism, resulting in altered bioavailability and exposure to the active compound. derangedphysiology.comlibretexts.org Therefore, future research should aim to identify genetic markers that predict an individual's response to this compound. This would allow for the development of personalized therapeutic strategies, tailoring treatment to an individual's genetic makeup to maximize benefits and minimize risks. mdpi.comresearchgate.net Addressing this variability is a necessary step to refine the application of this compound in a clinical setting. researchgate.net
Standardization of Analytical Methods Across Research Entities
To ensure that data from different studies are consistent, comparable, and reliable, the standardization of analytical methods is essential. mdpi.comresearchgate.net Currently, various techniques are used to characterize and quantify this compound and its metabolites, including gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
One study has detailed a specific method using HPLC and atmospheric pressure chemical ionization (APCI) mass spectrometry to detect 6-MSITC and its N-acetyl-L-cysteine conjugate, a key metabolite. nih.gov The development and validation of such precise analytical methods for measuring the compound and its metabolites in different biological samples (e.g., blood, urine, tissue) are critical. mdpi.com Establishing standardized protocols across research institutions would ensure that results from pharmacokinetic, toxicological, and clinical studies can be accurately compared and integrated, which is fundamental for regulatory approval and clinical adoption. researchgate.net
Exploration of Combination Therapies
The potential of this compound may be enhanced when used in combination with other therapeutic agents. This is a particularly promising avenue in cancer treatment, where combination therapies are common. bibliotekanauki.pl Research has shown that isothiocyanates can sensitize tumor cells to standard cytostatic drugs, potentially increasing their effectiveness and overcoming drug resistance. bibliotekanauki.plnih.gov
In vitro studies have demonstrated synergistic effects when combining isothiocyanates with chemotherapy drugs such as cisplatin, 5-fluorouracil (B62378) (5-FU), and doxorubicin. bibliotekanauki.pl Specifically, the combination of 6-(methylsulfinyl)this compound and 5-FU has been explored for colorectal cancer. springermedizin.debohrium.com Another study suggested that 6-MITC could be used to deplete glutathione in tumor cells, thereby sensitizing them to other antitumor agents. nih.govresearchgate.net Investigating these combination strategies in further preclinical and clinical studies could lead to more effective treatment regimens with potentially lower toxicity.
Q & A
Q. What ethical considerations apply to studies involving this compound’s potential therapeutic applications?
- Methodological Answer : Align with ’s ethical code: disclose funding sources, avoid data manipulation, and obtain institutional review board (IRB) approval for animal/human studies. For publication, requires declarations of conflicts of interest and data availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
